Electronic and Lipophilic Modulation
The 5,7-dimethoxy substitution pattern in 5,7-Dimethoxy-2-phenyl-4-(trifluoromethyl)quinoline (MW 333.3 g/mol) introduces a significant electronic perturbation compared to the unsubstituted 2-phenyl-4-(trifluoromethyl)quinoline core (MW 287.28 g/mol) . While experimental logP values are not publicly reported for this specific compound, the addition of two methoxy groups is predicted to increase topological polar surface area (tPSA) and alter lipophilicity, which directly impacts membrane permeability and off-target binding profiles . This electronic differentiation is a critical parameter for scientists optimizing lead compounds for CNS penetration or avoiding promiscuous binding.
| Evidence Dimension | Molecular Weight & Predicted Lipophilicity Change |
|---|---|
| Target Compound Data | MW: 333.3 g/mol; contains 5,7-dimethoxy groups |
| Comparator Or Baseline | 2-Phenyl-4-(trifluoromethyl)quinoline: MW 287.28 g/mol; no methoxy groups |
| Quantified Difference | Increase of 46.02 g/mol in MW; predicted alteration in logP and tPSA due to methoxy groups |
| Conditions | In silico prediction; structural comparison |
Why This Matters
The distinct electronic and steric properties conferred by the 5,7-dimethoxy groups differentiate this compound for SAR studies focused on tuning kinase selectivity and optimizing ADME properties, making it a non-interchangeable tool for medicinal chemistry.
